N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
Description
N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide (molecular formula: C₁₆H₁₉N₅O₃S; molecular weight: 373.42 g/mol) features a piperazine-sulfonylphenyl-acetamide scaffold with a pyrimidine-pyrazole substituent at the piperazine ring . Key physicochemical properties include moderate polarity due to the sulfonyl group and a planar pyrimidine ring that may influence π-π stacking interactions.
Properties
IUPAC Name |
N-[4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-15(27)23-16-3-5-17(6-4-16)30(28,29)25-11-9-24(10-12-25)18-13-19(21-14-20-18)26-8-2-7-22-26/h2-8,13-14H,9-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJJQAKYXYRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle. It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors.
Mode of Action
The compound interacts with CDK2 by binding to it and inhibiting its activity. This interaction results in a reduction in the phosphorylation of retinoblastoma at Thr821. The compound exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, leading to the arrest of cells at the S and G2/M phases. This is because CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1). The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2).
Pharmacokinetics
The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (gi 50 = 0127–0560 μM), suggesting that it may have favorable ADME properties.
Biological Activity
N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide, commonly referred to as a derivative of pyrazol and pyrimidine, has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H28N8OS
- Molecular Weight : 452.576 g/mol
- CAS Number : 639089-73-9
- Density : 1.4 ± 0.1 g/cm³
This compound features a sulfonamide group, which is known to enhance biological activity through various mechanisms.
This compound primarily acts as an Aurora kinase inhibitor . Aurora kinases are critical for cell division, and their inhibition leads to apoptotic cell death in cancer cells. Studies have shown that this compound induces apoptosis in various tumor models, demonstrating its potential as an anticancer agent .
Anticancer Effects
The compound has been evaluated in several preclinical studies for its anticancer properties:
These studies highlight the compound's effectiveness in targeting cancer cells while sparing normal cells, making it a promising candidate for further development.
Antitubercular Activity
Recent research has also explored the compound's potential against Mycobacterium tuberculosis. In a study evaluating various derivatives, it was found that certain analogs exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Case Studies
-
Hepatocellular Carcinoma :
- In a study published by Lin et al., this compound was shown to induce apoptosis in hepatocellular carcinoma cells through the inhibition of Aurora kinases, leading to cell cycle arrest and subsequent cell death.
-
Multiple Myeloma :
- Research by Evans et al. demonstrated that the compound could effectively induce apoptotic death in multiple myeloma cells, showcasing its potential as a therapeutic agent in hematological malignancies.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of specific signaling pathways such as the PI3K/Akt and MAPK pathways. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for developing new antibiotics. The structure of the compound allows it to interact with bacterial enzymes, disrupting their function and leading to cell death .
1.3 Neurological Applications
this compound has shown promise in neurological research, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in modulating neuroinflammation and oxidative stress, which are critical factors in these diseases .
Cancer Treatment Study
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy regimens. Results indicated a significant increase in overall survival rates compared to control groups, with manageable side effects noted .
Antimicrobial Efficacy Assessment
In vitro studies assessed the antimicrobial effects of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed a notable reduction in bacterial load, suggesting its potential use as an adjunct therapy for resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity and Physicochemistry
- Aromatic Heterocycles: The target compound’s pyrimidine-pyrazole moiety (vs. pyridin or furyl-pyrimidine in others) may enhance binding to purine-rich enzyme pockets due to its dual nitrogen atoms .
- Electron-Withdrawing Groups : The nitrobenzoyl group in increases electrophilicity, which could improve target binding but reduce metabolic stability compared to the target’s pyrimidine-pyrazole .
Structure-Activity Relationship (SAR) Trends
- Piperazine vs.
- Acetamide Positioning: The acetamide group in the target compound and is para to the sulfonyl group, optimizing spatial alignment for target engagement.
- Pyrimidine vs. Pyridine : Pyrimidine in the target compound and allows for more hydrogen-bonding interactions than pyridine-based analogs (e.g., ), which may explain differences in potency.
Preparation Methods
Nucleophilic Aromatic Substitution (SN_NNAr)
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (1.0 equiv) reacts with piperazine (5.0 equiv) in isopropanol at 90°C for 24 hours. Excess piperazine ensures mono-substitution while minimizing bis-adduct formation. The crude product is purified via recrystallization from ethanol (Yield: 65%).
Reaction Conditions:
-
Solvent: Isopropanol
-
Temperature: 90°C
-
Catalyst: None
-
Workup: Filtration, recrystallization
Characterization:
-
H NMR (400 MHz, DMSO-): δ 8.71 (s, 1H, pyrimidine-H), 8.42 (d, Hz, 1H, pyrazole-H), 7.80 (d, Hz, 1H, pyrazole-H), 3.85–3.75 (m, 4H, piperazine-H), 2.95–2.85 (m, 4H, piperazine-H).
Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Sulfonation of Acetanilide
Acetanilide (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) at 0–5°C for 2 hours. The intermediate sulfonic acid is isolated and reacted with PCl (2.5 equiv) in dichloromethane at 25°C for 4 hours. The sulfonyl chloride is obtained as a white solid (Yield: 62%).
Critical Parameters:
-
Temperature Control: ≤5°C to prevent decomposition.
-
PCl Stoichiometry: Excess ensures complete conversion.
Sulfonylation of Piperazine-Pyrimidine Intermediate
Coupling Reaction
The piperazine-pyrimidine intermediate (1.0 equiv) and 4-acetamidobenzenesulfonyl chloride (1.2 equiv) are stirred in anhydrous dichloromethane with triethylamine (3.0 equiv) at 25°C for 6 hours. The product is purified via silica gel chromatography (Eluent: 5% MeOH in DCM; Yield: 58%).
Optimization Insights:
-
Base Selection: Triethylamine outperforms pyridine in suppressing side reactions.
-
Solvent: Dichloromethane ensures solubility of both reactants.
Characterization:
Alternative Synthetic Routes
Reductive Amination Approach
A modified pathway involves reductive amination of 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbaldehyde with 4-aminophenylacetamide. However, this method yields <30% due to imine instability.
Solid-Phase Synthesis
Immobilization of piperazine on Wang resin enables stepwise coupling, but scalability issues limit industrial application.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-sulfonylation of piperazine | Use controlled stoichiometry (1:1.2 ratio) |
| Pyrazole ring instability | Avoid prolonged heating above 100°C |
| Sulfonyl chloride hydrolysis | Anhydrous conditions, rapid workup |
Q & A
What are the optimized synthetic routes for N-[4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide, and how can reaction yields be improved?
Basic Research Focus
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling pyrimidine-piperazine intermediates to sulfonamide precursors. A validated approach includes:
- Step 1: Refluxing pyrimidine-piperazine derivatives with sulfonyl chloride intermediates in pyridine/Zeolite (Y-H) catalysts at 150°C for 5 hours to form sulfonamide linkages .
- Step 2: Acetamide group introduction via nucleophilic substitution using chloroacetamide derivatives in ethanol under controlled pH .
Optimization Strategies: - Use high-purity reactants and catalysts (e.g., Zeolite Y-H) to minimize side reactions .
- Recrystallization in ethanol improves yield (reported ~75–85% purity) .
How can computational methods predict the pharmacological activity and binding affinity of this compound?
Advanced Research Focus
Methodological Answer:
Quantum chemical calculations and molecular docking are critical:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For similar piperazine-sulfonamide derivatives, DFT revealed strong electron-withdrawing effects from the sulfonyl group, enhancing receptor binding .
- Molecular Dynamics (MD): Simulates ligand-receptor interactions. In studies of antiproliferative analogs, MD identified hydrogen bonding with kinase ATP-binding pockets .
Validation: Cross-validate computational results with in vitro assays (e.g., kinase inhibition IC₅₀) to refine models .
What spectroscopic and chromatographic techniques are essential for structural characterization?
Basic Research Focus
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms piperazine ring conformation (δ 2.5–3.5 ppm for –NCH₂–) and pyrazole-proton environments (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 487.15 for C₁₉H₂₃N₇O₃S) .
- HPLC-PDA: Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .
How should researchers address discrepancies in reported biological activity data (e.g., antiproliferative IC₅₀ variability)?
Advanced Research Focus
Methodological Answer:
Discrepancies often arise from assay conditions or cell-line specificity. Mitigation strategies include:
- Standardized Assays: Use MTT/XTT protocols with matched cell lines (e.g., HeLa, MCF-7) and controlled incubation times (48–72 hours) .
- SAR Analysis: Compare substituent effects. For example, pyrimidine-4-yl groups enhance cytotoxicity, while bulkier piperazine substituents reduce membrane permeability .
Data Reconciliation: Replicate studies with identical reagents and positive controls (e.g., doxorubicin) .
What strategies are recommended for designing structure-activity relationship (SAR) studies to optimize efficacy?
Advanced Research Focus
Methodological Answer:
- Core Modifications:
- Piperazine Ring: Replace with morpholine to assess flexibility impacts on receptor binding .
- Pyrazole Substituents: Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability .
- Functional Group Profiling:
- Sulfonamide Linkers: Test methylsulfonyl vs. phenylsulfonyl for solubility vs. potency trade-offs .
- Acetamide Terminal: Compare N-alkyl vs. N-aryl derivatives for pharmacokinetic optimization .
Experimental Design: Use fractional factorial designs to screen multiple variables efficiently .
How can reaction path search methods accelerate the development of novel derivatives?
Advanced Research Focus
Methodological Answer:
- Quantum Chemical Reaction Path Searches: Tools like GRRM or AFIR predict intermediates and transition states. For example, piperazine ring closure energetics were optimized using ωB97X-D/6-31G* calculations .
- Machine Learning (ML): Train models on existing reaction datasets to predict feasible synthetic routes for novel pyrimidine-piperazine analogs .
Case Study: ICReDD’s integrated computational-experimental workflows reduced reaction optimization time by 40% for similar heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
